molecular formula C8H6ClNS B8801796 2-Chloro-4-methylthieno[3,4-B]pyridine

2-Chloro-4-methylthieno[3,4-B]pyridine

Cat. No. B8801796
M. Wt: 183.66 g/mol
InChI Key: KNYRJDJCSDZOBL-UHFFFAOYSA-N
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Patent
US08044068B2

Procedure details

A solution (0.67 mL) of 3 M methyl magnesium chloride in THF was added dropwise to a mixture of 2,4-dichlorothieno[3,4-b]pyridine (0.37 g), iron(III) acetylacetonate (0.064 g), N-methyl-2-pyrrolidinone (1 mL), and THF (15 mL) with ice cooling, and the mixture was stirred at room temperature for 20 h. The reaction solution was diluted with water, and the mixture was extracted with chloroform. The organic layer was dried with anhydrous magnesium sulfate, then the desiccant was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (silica gel and NH silica gel, ethyl acetate/hexane=20:1-10:1) to obtain 2-chloro-4-methylthieno[3,4-b]pyridine (0.027 g).
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.064 g
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Mg]Cl.[Cl:4][C:5]1[CH:6]=[C:7](Cl)[C:8]2[C:9](=[CH:11][S:12][CH:13]=2)[N:10]=1.[CH3:15]N1CCCC1=O>C1COCC1.O.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Fe+3]>[Cl:4][C:5]1[CH:6]=[C:7]([CH3:15])[C:8]2[C:9](=[CH:11][S:12][CH:13]=2)[N:10]=1 |f:5.6.7.8|

Inputs

Step One
Name
Quantity
0.67 mL
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
0.37 g
Type
reactant
Smiles
ClC=1C=C(C=2C(N1)=CSC2)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.064 g
Type
catalyst
Smiles
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Fe+3]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the desiccant was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (silica gel and NH silica gel, ethyl acetate/hexane=20:1-10:1)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC=1C=C(C=2C(N1)=CSC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.027 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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